N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxole ring and a furan-containing hydroxyalkyl substituent. The 2-hydroxy-2-methylpropyl chain likely enhances solubility and modulates steric interactions. Structural characterization methods, such as X-ray crystallography (utilizing programs like SHELXL ), and spectroscopic techniques (e.g., NMR, IR) are essential for confirming its configuration and purity.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-17(22,8-12-3-2-6-23-12)9-18-15(20)16(21)19-11-4-5-13-14(7-11)25-10-24-13/h2-7,22H,8-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOWKGGICGTEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Furan Ring: This involves the cyclization of 2-hydroxy-2-methylpropanoic acid with furfural.
Coupling Reaction: The final step involves coupling the benzodioxole and furan derivatives through an ethanediamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzodioxole ring can be reduced to form dihydrobenzodioxole derivatives.
Substitution: The ethanediamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Furanones and benzodioxole derivatives.
Reduction: Dihydrobenzodioxole derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in three categories: ethanediamide derivatives , benzodioxole-containing compounds , and heterocyclic protease inhibitors . Key distinctions are outlined below:
Ethanediamide Derivatives
- QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide): Structural Differences: QOD replaces the furan-hydroxyalkyl group with a tetrahydroquinoline-ethyl chain. This substitution increases lipophilicity and may enhance blood-brain barrier penetration. Biological Activity: Both compounds inhibit falcipain-2, but QOD’s quinoline moiety may confer stronger binding via π-π stacking with the protease’s hydrophobic pockets .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
Benzodioxole-Containing Compounds
MDA 2-aldoxime analog (N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine) :
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine :
Heterocyclic Protease Inhibitors
Hydroxamic Acids (e.g., N-phenyl-2-furohydroxamic acid) :
Indole Carboxamide Derivatives (ICD) :
Research Findings and Implications
- Falcipain-2 Inhibition: The target compound’s furan and hydroxyalkyl groups balance solubility and binding, though QOD’s tetrahydroquinoline may offer superior efficacy .
- Synthetic Flexibility: Ethanediamide derivatives can be tailored for diverse targets (e.g., replacing furan with indole or quinoline) .
- Metabolic Considerations : Benzodioxole rings resist oxidative metabolism, a shared advantage across analogs .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide is a complex organic compound notable for its unique structure, which combines a benzodioxole and furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a benzodioxole ring , a furan ring , and an ethanediamide linkage, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity, influence receptor signaling pathways, and alter cellular processes. Specifically, it may act as an inhibitor or modulator of key enzymes involved in inflammation and cancer progression.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
2. Antioxidant Properties
The presence of the furan and benzodioxole rings enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
3. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study 1: Anti-inflammatory Activity
A study conducted on a related compound demonstrated significant inhibition of COX enzymes in vitro, leading to reduced production of prostaglandins in inflammatory models. This suggests that this compound may exhibit similar effects.
Case Study 2: Antioxidant Effects
In cellular assays, compounds featuring the benzodioxole structure showed enhanced radical scavenging activity compared to controls. The ability to reduce lipid peroxidation was measured using malondialdehyde (MDA) levels as a biomarker.
Case Study 3: Anticancer Potential
In vitro studies indicated that treatment with this compound resulted in significant apoptosis in various cancer cell lines. Flow cytometry analysis revealed increased Annexin V binding, indicating early apoptotic changes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline | Structure | Moderate anti-inflammatory |
| 1-(1,3-Benzodioxol-5-yl)-2-propanol | Structure | Antioxidant activity |
Q & A
Q. What are the common synthetic routes for this compound, and what analytical techniques are critical for confirming its structure and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with precursors like benzo[d][1,3]dioxol-5-ylmethanol and oxalyl chloride to form acyl intermediates, followed by coupling with furan-containing hydroxypropyl amines . Key steps include:
- Amide bond formation using coupling agents (e.g., EDC, HOBt) in polar aprotic solvents like DMF or DMSO .
- Hydroxyl group protection/deprotection to prevent side reactions during synthesis .
Critical Analytical Techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and functional groups (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and monitors reaction progress .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
Q. What key structural features influence this compound’s reactivity and biological interactions?
Methodological Answer: The compound’s structure includes:
- Benzodioxole moiety : Imparts aromaticity and potential π-π stacking with biological targets .
- Furan ring : Enhances solubility and participates in hydrogen bonding .
- Hydroxypropyl group : Enables hydrogen bonding and metabolic stability via steric hindrance .
Functional Impact:
- The amide linkage allows hydrolysis under acidic/basic conditions, requiring stability studies in physiological buffers .
- Hydrophobic domains (benzodioxole, furan) may facilitate membrane permeability, assessed via logP calculations or Caco-2 cell assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Compare EDC (yield: 60–70%) vs. HATU (yield: 75–85%) for amide coupling efficiency .
- Solvent Effects : Use DMF for solubility vs. DCM for reduced side reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize hydrolysis of reactive intermediates .
Example Optimization Table:
| Step | Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Amide Coupling | EDC | DMF | 25 | 65 | 92% |
| Amide Coupling | HATU | DCM | 0 | 80 | 98% |
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
- Isotopic Labeling : Track specific protons (e.g., hydroxy group) via deuterium exchange experiments .
Q. What molecular docking strategies predict this compound’s biological targets?
Methodological Answer:
- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., GPCRs, kinases) based on structural analogs (e.g., B1 receptor antagonists) .
- Software Tools : Use AutoDock Vina or Schrödinger Maestro for docking simulations, focusing on:
- Binding Affinity : Score interactions with key residues (e.g., benzodioxole-furan interactions).
- Pose Validation : Compare with co-crystallized ligands (e.g., PDB: 6COX) .
- In Vitro Validation : Follow docking with surface plasmon resonance (SPR) or fluorescence polarization assays .
Q. What in vitro assays evaluate potential enzyme inhibitory effects?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinase Inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., MAPK) .
- Cytochrome P450 Inhibition : Monitor metabolite formation via LC-MS in human liver microsomes .
- Cell-Based Models :
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HCT-116) with IC50 determination .
- Anti-Inflammatory Effects : Measure TNF-α suppression in LPS-stimulated macrophages .
Q. Note on Contradictions in Evidence
- Catalyst Efficiency : EDC () vs. HATU () yields suggest reagent-dependent optimization.
- Solvent Choice : DMF (high polarity) vs. DCM (low polarity) impacts intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
